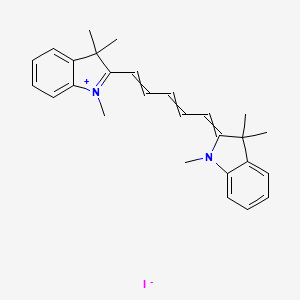

Cy5 dimethyl

Beschreibung

Eigenschaften

CAS-Nummer |

36536-22-8 |

|---|---|

Molekularformel |

C27H31IN2 |

Molekulargewicht |

510.5 g/mol |

IUPAC-Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole iodide |

InChI |

InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 |

InChI-Schlüssel |

UANMYOBKUNUUTR-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

36536-22-8 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

48221-03-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,1',3,3,3',3'-hexamethylindodicarbocyanine 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide 1,1'-HIDC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cy5 Dimethyl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy5 dimethyl, a non-activated, far-red fluorescent dye. This document details its core properties, experimental applications, and protocols for its use as a crucial control reagent in fluorescence-based assays.

Core Properties of Cy5 Dimethyl

Cy5 dimethyl is a cyanine (B1664457) dye characterized by its bright fluorescence in the far-red region of the spectrum.[1] As a non-reactive fluorophore, it is an indispensable tool for instrument calibration and for assessing background fluorescence and non-specific staining in various experimental setups.[2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₁ClN₂ | [2] |

| Molecular Weight | 419.0 g/mol | [2] |

| CAS Number | 54268-70-1 | [2] |

| Appearance | Crystalline solid | |

| Solubility | Limited in water; Soluble in organic solvents (DMF, DMSO) | [2][] |

| Storage | -20°C, protected from light | [2] |

Spectroscopic Properties

The far-red emission of Cy5 dimethyl is particularly advantageous as it falls within a spectral range where the autofluorescence of biological specimens is minimal, leading to an improved signal-to-noise ratio.[1][5]

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | [2] |

| Emission Maximum (λem) | ~662 nm | [2] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ at 646 nm | [2] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [2] |

| Recommended Laser Lines | 633 nm, 647 nm | [1] |

Experimental Applications and Protocols

The non-reactive nature of Cy5 dimethyl makes it an ideal negative control in various fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.

Application in Immunofluorescence Microscopy as a Negative Control

In immunofluorescence (IF), it is crucial to distinguish the specific fluorescent signal from background noise. Cy5 dimethyl can be used to assess the level of non-specific binding and autofluorescence.

This protocol outlines the steps for preparing and using a Cy5 dimethyl solution as a negative control in a typical immunofluorescence experiment.

Materials:

-

Cy5 dimethyl

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixed and permeabilized cells or tissue sections on slides/coverslips

-

Mounting medium

Procedure:

-

Preparation of Cy5 Dimethyl Stock Solution:

-

Dissolve Cy5 dimethyl in anhydrous DMF or DMSO to create a 1 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

Dilute the stock solution in PBS to a final concentration similar to that of your primary/secondary antibody-fluorophore conjugate. A typical starting concentration is 1-5 µg/mL. The optimal concentration should be determined empirically.

-

-

Staining Procedure for Negative Control Sample:

-

Prepare your biological sample as you would for your experimental staining (fixation, permeabilization, and blocking).

-

Instead of incubating with a primary antibody, incubate a control slide/coverslip with the Cy5 dimethyl working solution for the same duration and at the same temperature as your primary antibody incubation.

-

Wash the sample with PBS three times for 5 minutes each to remove unbound dye.[6]

-

If you are using a fluorescently labeled secondary antibody in your experimental samples, you can also add the Cy5 dimethyl working solution during the secondary antibody incubation step on a separate control slide to assess non-specific binding of the dye under those conditions.

-

Mount the coverslip with an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Image the Cy5 dimethyl-stained control sample using the same microscope settings (laser power, exposure time, gain) as your experimental samples.

-

The fluorescence intensity observed in the control sample represents the level of non-specific binding of the dye and autofluorescence of the sample. This can be used to set a baseline for background subtraction in your experimental image analysis.

-

References

An In-depth Technical Guide to the Spectral Properties of Cy5 Dimethyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Cy5 dimethyl, a non-activated, far-red fluorescent dye. Designed for a technical audience, this document details the photophysical characteristics, experimental protocols for their determination, and workflows for its application in research and development.

Core Spectral and Photophysical Properties

Cy5 dimethyl is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure is responsible for its strong light absorption and fluorescence in the far-red region of the spectrum. As a non-reactive fluorophore, Cy5 dimethyl is an excellent tool for instrument calibration and as a control in various fluorescence-based assays. Its limited water solubility necessitates the use of organic solvents or aqueous-organic mixtures for sample preparation.[1][2]

The key spectral properties of Cy5 dimethyl are summarized in the table below. These values are representative and can be influenced by the solvent environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | [BroadPharm] |

| Emission Maximum (λem) | ~662 nm | [BroadPharm] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [BroadPharm] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [BroadPharm] |

| Molecular Formula | C₂₇H₃₁ClN₂ | [BroadPharm] |

| Molecular Weight | ~419.0 g/mol | [BroadPharm] |

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of Cy5 dimethyl is essential for its effective use. The following are generalized protocols for key spectral measurements, which can be adapted for Cy5 dimethyl.

Measurement of Absorbance and Emission Spectra

Objective: To determine the maximum excitation and emission wavelengths of Cy5 dimethyl.

Materials:

-

Cy5 dimethyl

-

Spectroscopic grade solvent (e.g., methanol, DMSO, or ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of Cy5 dimethyl in the chosen solvent. From the stock solution, prepare a dilute working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum to avoid inner filter effects.

-

Absorbance Spectrum:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Acquire the absorbance spectrum of the Cy5 dimethyl solution from approximately 550 nm to 750 nm.

-

The wavelength at which the highest absorbance is recorded is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λex.

-

Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 800 nm.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient

Objective: To calculate the molar extinction coefficient (ε) of Cy5 dimethyl, a measure of how strongly it absorbs light at a specific wavelength.

Procedure:

-

Prepare a series of dilutions of Cy5 dimethyl in the chosen solvent from a precisely weighed stock solution.

-

Measure the absorbance of each dilution at the λex.

-

Plot absorbance versus concentration.

-

Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the resulting linear plot of absorbance vs. concentration is equal to ε.

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ) of Cy5 dimethyl, which represents the efficiency of the fluorescence process.

Procedure:

-

Select a suitable reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet).

-

Prepare a series of dilutions of both the Cy5 dimethyl sample and the reference standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate the area under the emission curve for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both. The slopes of these plots are used to calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where Φ is the quantum yield and η is the refractive index of the solvent.

Visualizing Workflows and Structures

General Structure of a Cyanine Dye

The fundamental structure of cyanine dyes, including Cy5, consists of two nitrogen-containing heterocyclic rings joined by a polymethine bridge.

References

An In-Depth Technical Guide to Cy5 Dimethyl: Excitation and Emission Spectra for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cy5 dimethyl, a widely utilized far-red fluorescent dye. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who employ fluorescence-based techniques in their work. This document details the quantitative spectral characteristics of Cy5 dimethyl and its derivatives, outlines standardized experimental protocols for its use, and illustrates a key signaling pathway application.

Core Spectral Properties of Cy5 Dyes

Cy5 dimethyl and its analogues are members of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good quantum yields, particularly in the far-red region of the spectrum. This spectral range is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.[1] The key spectral properties are summarized below.

| Property | Cy5 Dimethyl | sulfo-Cyanine5 Dimethyl | Cy5 NHS Ester | Cy5.5 NHS Ester | Source |

| Excitation Maximum (λex) | 646 nm | 646 nm | 649 nm | 673 nm | [2][3] |

| Emission Maximum (λem) | 662 nm | 662 nm | 666 nm | 707 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | 271,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | 209,000 cm⁻¹M⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.2 | 0.28 | 0.2 | 0.2 | [2][3] |

| Solubility | Organic Solvents (DMF, DMSO) | Water, DMF, DMSO | DMSO, DMF | DMSO, DMF, DCM | [2][3] |

Table 1: Comparative Spectral Properties of Cy5 Derivatives. This table provides a summary of the key quantitative spectral data for Cy5 dimethyl and related, commonly used Cy5 derivatives. These values are crucial for selecting the appropriate dye and configuring instrumentation for optimal fluorescence detection.

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are critically dependent on standardized experimental protocols. This section provides detailed methodologies for measuring the spectral properties of Cy5 dimethyl and for its application in immunofluorescence.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines a general procedure for determining the fluorescence excitation and emission spectra of Cy5 dimethyl using a fluorescence spectrophotometer.

Materials:

-

Cy5 dimethyl

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spectrophotometer-grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Cy5 dimethyl (e.g., 1 mg/mL) in anhydrous DMSO or DMF. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in the desired spectrophotometer-grade solvent to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

-

Absorbance Spectrum Measurement: Measure the absorbance spectrum of the working solution to determine the wavelength of maximum absorbance (λabs).

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., ~662 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The resulting spectrum will show the relative efficiency of different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).

-

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for indirect immunofluorescence using a primary antibody and a Cy5-conjugated secondary antibody to visualize a target protein in cultured cells.

Materials:

-

Cultured cells on coverslips or in imaging plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)

-

Primary antibody specific to the target protein

-

Cy5-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 and DAPI

Procedure:

-

Cell Culture and Fixation: Culture cells to the desired confluency. Wash the cells with PBS and then fix with Fixation Buffer for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the Cy5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20, followed by a final wash with PBS. Incubate with a nuclear counterstain like DAPI, if desired. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy5 and the chosen counterstain.

Visualization of a Signaling Pathway: EGFR Activation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is frequently implicated in cancer. The initial steps of EGFR activation involve ligand binding, receptor dimerization, and subsequent autophosphorylation of the intracellular tyrosine kinase domains. This process can be visualized using fluorescently labeled ligands, such as Cy5-EGF.

References

Unveiling the Fluorescence Efficiency of Cy5 Dimethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Cy5 dimethyl, a widely utilized far-red fluorescent dye. We provide a comprehensive overview of its fluorescence quantum yield, the factors influencing it, and detailed protocols for its measurement. This guide is designed to equip researchers with the necessary knowledge to effectively utilize Cy5 and its derivatives in their experimental workflows, particularly in the context of drug development and molecular biology.

Quantitative Analysis of Cy5 and its Derivatives' Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. It is expressed as the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is highly desirable for sensitive detection in various biological assays.

The quantum yield of cyanine (B1664457) dyes, including Cy5 and its derivatives, is known to be sensitive to their local environment. Factors such as solvent polarity, viscosity, and conjugation to biomolecules can significantly alter their fluorescence efficiency. Below is a summary of reported quantum yield values for Cy5 and its related compounds under different conditions.

| Compound | Quantum Yield (Φ) | Solvent/Condition |

| Cy5 Dimethyl | 0.2 | Organic solvents/Water mixtures |

| Cy5 | 0.27 | PBS |

| Cy5 | 0.4 | Ethanol (B145695) |

| Cy5 NHS Ester | 0.2 | - |

| sulfo-Cy5 NHS Ester | 0.28 | Aqueous solutions |

| Cy5 (conjugated to IgG) | up to 0.43 | - |

| Cy5-COT | Increased by 25% compared to Cy5 | - |

| Cy5-Trolox | Decreased by 20% compared to Cy5 | - |

Note: The quantum yield of Cy5 and its derivatives can be influenced by various factors. The values presented here are based on published data and may vary depending on the specific experimental conditions.

Factors Influencing Cy5 Quantum Yield

The fluorescence quantum yield of Cy5 is not an intrinsic constant but is dynamically influenced by its molecular environment. Understanding these factors is crucial for optimizing experimental design and data interpretation.

-

Solvent Effects: The polarity and viscosity of the solvent play a significant role. For instance, the quantum yield of Cy5 is higher in ethanol (0.4) compared to PBS (0.27)[1]. Increased solvent viscosity can restrict the non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, leading to a higher quantum yield[2][3].

-

Molecular Aggregation: Cyanine dyes are prone to aggregation, particularly in aqueous solutions, which can lead to fluorescence quenching and a decrease in quantum yield. The introduction of sulfo-groups (as in sulfo-Cy5) enhances water solubility and reduces aggregation, often resulting in improved quantum yields in aqueous buffers[4].

-

Conjugation to Biomolecules: The covalent attachment of Cy5 to biomolecules like proteins or nucleic acids can significantly impact its quantum yield[3][4]. The local environment of the dye on the biomolecule, including interactions with nearby amino acid residues or nucleotide bases, can either enhance or quench its fluorescence.

-

Presence of Quenchers: The proximity of triplet-state quenchers can influence the photostability and quantum yield of Cy5. For example, direct conjugation of cyclooctatetraene (B1213319) (COT) to Cy5 has been shown to increase its quantum yield by 25%[5].

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for characterizing fluorescent probes. The two most common methods are the comparative (or relative) method and the absolute method using an integrating sphere.

Detailed Protocol for Comparative Quantum Yield Measurement

The comparative method is a widely used technique that involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[1][6][7]

3.1.1. Materials

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield in the same spectral region as Cy5 (e.g., Cresyl Violet)

-

Spectroscopic grade solvent (e.g., ethanol)

-

Sample of Cy5 dimethyl

3.1.2. Experimental Workflow

Caption: Workflow for the comparative fluorescence quantum yield measurement.

3.1.3. Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of the fluorescence standard and the Cy5 dimethyl sample in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Measure the fluorescence emission spectrum for each solution, ensuring that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

The data for both should yield a linear plot. Determine the slope (gradient) of the straight line for both the standard (Grad_std) and the sample (Grad_smp).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_smp) can be calculated using the following equation: Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp / n_std)^2 Where:

-

Φ_std is the known quantum yield of the standard.

-

Grad_smp and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Protocol for Protein Labeling with Cy5 NHS Ester

Cy5 NHS ester is a reactive form of the dye that readily conjugates to primary amines on proteins and other biomolecules.[8][9][10][11][12]

3.2.1. Materials

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Cy5 NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate (NaHCO3), pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Reaction tubes

3.2.2. Experimental Workflow

Caption: Workflow for labeling a protein with Cy5 NHS ester.

3.2.3. Step-by-Step Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5). The optimal protein concentration is typically 1-10 mg/mL.

-

-

Prepare the Dye Solution:

-

Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add the dissolved Cy5 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 5-10 fold molar excess of the dye.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a pre-packed G-25 column). The labeled protein will elute first.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5 (around 650 nm). The DOL is the average number of dye molecules per protein molecule.

-

Conclusion

This technical guide provides a foundational understanding of the quantum yield of Cy5 dimethyl and its derivatives. The provided data tables, detailed experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of life sciences and drug development. By carefully considering the factors that influence fluorescence quantum yield and employing robust measurement techniques, scientists can enhance the reliability and reproducibility of their fluorescence-based assays.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical properties of new cyanine dye derivatives in DNA conjugates | Fan | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. researchgate.net [researchgate.net]

- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. abcam.com [abcam.com]

Unveiling the Spectroscopic Signature of Cy5: A Technical Guide to the Molar Extinction Coefficient

For Immediate Release

This technical guide provides a comprehensive overview of the molar extinction coefficient of Cyanine5 (Cy5) and its derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into the quantitative spectroscopic properties of Cy5, outlines detailed experimental protocols for their determination, and presents key workflows and principles in a clear, visual format.

Introduction to Cy5 and its Spectroscopic Properties

Cyanine5 (Cy5) is a far-red fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional brightness and low autofluorescence in biological samples make it a workhorse for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] A critical parameter for any fluorescent probe is its molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a particular wavelength. A high molar extinction coefficient is a key contributor to the brightness of a fluorophore.

The core structure of Cy5 inherently contains dimethyl groups on its indolenine rings. While the term "Cy5 dimethyl" is not standard nomenclature, it is used by some suppliers to denote a non-sulfonated, non-reactive form of the dye.[2] However, the vast majority of commercially available Cy5 dyes for biomolecule labeling are derivatives (such as NHS esters) of this core structure. This guide will focus on these widely characterized and utilized forms of Cy5.

Quantitative Spectroscopic Data for Cy5 and its Derivatives

The molar extinction coefficient of Cy5 is remarkably consistent across its various reactive forms, making it a reliable and well-characterized tool for quantitative studies. The data presented below has been compiled from various commercial suppliers and peer-reviewed literature.

| Dye Derivative | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Buffer |

| Cy5 | 250,000 | 649 | 667 | 0.27 | Ethanol[3][4] |

| Cy5 NHS Ester | 250,000 | 646 - 648 | 662 - 671 | 0.2 | DMSO, DMF, Water[1][5][6] |

| Sulfo-Cyanine5 NHS Ester | 250,000 - 271,000 | 646 - 651 | 662 - 670 | 0.2 - 0.28 | Aqueous buffers[7][8][9][10] |

| Cyanine 5, SE (Succiniimidyl Ester) | 250,000 | 649 | 666 | 0.2 | Not specified |

| Cyanine5.5 Dimethyl | 198,000 | 684 | 710 | 0.2 | Organic solvents[11] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species, the path length of the light through the sample, and the molar extinction coefficient itself.

3.1 Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Appropriate solvent (e.g., ethanol, DMSO, or PBS)

-

Cy5 dye sample

3.2 Procedure

-

Prepare a Stock Solution: Accurately weigh a small amount of the Cy5 dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions with known concentrations. It is advisable to prepare at least five different concentrations to ensure the linearity of the absorbance measurements.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance of Cy5 (λmax), which is typically around 649 nm.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank" or reference).

-

Absorbance Measurement: Measure the absorbance of each of the diluted Cy5 solutions at the λmax. Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin.

-

Calculation: The molar extinction coefficient (ε) is calculated from the slope of the absorbance versus concentration graph, according to the Beer-Lambert law: A = εcl where:

-

A is the absorbance

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration (mol·L⁻¹)

-

l is the path length of the cuvette (cm)

Therefore, ε = Slope / l

-

Visualizing Key Concepts and Workflows

To further elucidate the principles and applications of Cy5, the following diagrams have been generated using the DOT language.

Applications in Research and Drug Development

The high molar extinction coefficient of Cy5 makes it an invaluable tool in numerous scientific disciplines. In basic research, Cy5-labeled antibodies are routinely used for the detection of specific proteins in cells and tissues via immunofluorescence microscopy. In drug development, Cy5 can be conjugated to drug candidates to track their biodistribution and cellular uptake. Its far-red emission minimizes interference from autofluorescence in biological tissues, enabling sensitive in vivo imaging.

Conclusion

The molar extinction coefficient of Cy5 and its derivatives is a well-established and robust parameter, typically around 250,000 L·mol⁻¹·cm⁻¹. This high value, coupled with its other favorable photophysical properties, solidifies Cy5's position as a premier fluorescent dye for a multitude of applications in research and development. Accurate determination and application of this value are crucial for quantitative and reproducible fluorescence-based assays.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]

- 6. Cy5-NHS [nanocs.net]

- 7. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. E-shop - SigutLabs [sigutlabs.com]

- 11. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Non-Sulfonated Cyanine Dyes

For researchers, scientists, and professionals in drug development, understanding the nuances of fluorescent probes is critical for accurate and effective experimentation. Non-sulfonated cyanine (B1664457) dyes represent a versatile class of fluorophores with widespread applications in biomolecule labeling and in vivo imaging. This technical guide provides a comprehensive overview of their core properties, detailed experimental protocols, and the logical framework for their application.

Core Properties of Non-Sulfonated Cyanine Dyes

Non-sulfonated cyanine dyes are synthetic fluorophores characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge.[1][2][3] The length of this conjugated chain is a primary determinant of the dye's absorption and emission spectra.[1][2] A key characteristic of this class of dyes is their low aqueous solubility, necessitating the use of organic co-solvents for labeling reactions in aqueous environments.[1][4][5][6] Despite this, their spectral properties are nearly identical to their water-soluble sulfonated counterparts.[1][5][6]

These dyes are prized for their high molar extinction coefficients, often exceeding 100,000 L⁻¹mol⁻¹cm⁻¹, and good quantum yields, which contribute to their bright fluorescent signals.[1][2][3] Their applications are extensive, ranging from labeling nucleic acids and proteins for techniques like PCR, microarrays, and fluorescence polarization to advanced in vivo imaging.[4] Near-infrared (NIR) emitting non-sulfonated cyanine dyes, such as Cy5, Cy5.5, and Cy7, are particularly advantageous for in vivo studies due to their ability to penetrate deep into tissues with minimal background autofluorescence.[4][7][]

Photophysical and Chemical Properties

The selection of a non-sulfonated cyanine dye is dictated by the specific requirements of the experiment, including the excitation source, detector sensitivity, and the desired spectral window. The table below summarizes the key quantitative properties of commonly used non-sulfonated cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.1-0.3 |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.1-0.3 |

| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.1-0.3 |

| Cy7 | ~750 | ~776 | ~250,000 | ~0.1-0.3 |

Note: Molar extinction coefficients and quantum yields are general ranges and can vary with the molecular environment.[3]

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful research. The following sections provide methodologies for common applications of non-sulfonated cyanine dyes.

Biomolecule Labeling Protocol

This protocol outlines the general steps for conjugating non-sulfonated cyanine dyes to proteins or nucleic acids.

Materials:

-

Non-sulfonated cyanine dye with a reactive group (e.g., NHS ester for amines, maleimide (B117702) for thiols)

-

Biomolecule to be labeled (in an appropriate buffer, e.g., PBS or bicarbonate buffer)

-

Organic co-solvent (anhydrous DMSO or DMF)

-

Purification column (e.g., gel filtration or chromatography)

Procedure:

-

Dye Preparation: Immediately before use, dissolve the non-sulfonated cyanine dye in the organic co-solvent to create a stock solution.

-

Reaction Mixture: Add the dye stock solution to the biomolecule solution. The final concentration of the organic co-solvent should be between 5-20% to ensure the dye remains dissolved.[5][6] For Cy3, Cy5, and Cy7, a 10% final co-solvent concentration is often recommended, while 15% is suggested for the '.5' derivatives.[1][6]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, or as recommended by the dye manufacturer. Protect the reaction from light.

-

Purification: Remove the unreacted dye from the labeled biomolecule using an appropriate purification method such as gel filtration, HPLC, FPLC, or ion-exchange chromatography.[1][6] Note that dialysis against aqueous buffers is generally not effective for removing unconjugated non-sulfonated dyes due to their poor water solubility.[1][6]

In Vivo Imaging Protocol for a Mouse Model

This protocol provides a framework for using non-sulfonated cyanine dye conjugates for in vivo imaging in mice.

Materials:

-

Cyanine dye-labeled molecule (e.g., antibody, peptide, or small molecule drug)

-

Anesthetic agent (e.g., isoflurane (B1672236) or sodium pentobarbital)

-

Small animal in vivo imaging system

-

SPF BALB/c nude mice (6-8 weeks old)[9]

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate method.[9] Place the animal in the imaging chamber in a prone position.[9]

-

Dye Administration: Dilute the cyanine dye conjugate in a suitable vehicle (e.g., DMSO/saline mixture) and inject it into the mouse, typically via the tail vein.[9]

-

Image Acquisition: Acquire fluorescence images at predetermined time points using the in vivo imaging system. The excitation and emission wavelengths should be set according to the specific cyanine dye being used. For instance, for Cy7, an excitation in the 700-770 nm range and a long-pass emission filter of 790 nm can be used.[9] Capture images every 5-15 minutes initially, with longer intervals for later time points to track biodistribution.[9]

-

Data Analysis: Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).

-

Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse and dissect the organs of interest.[9] Image the organs ex vivo to confirm the in vivo signal. For more detailed analysis, organs can be fixed in paraformaldehyde, sectioned, and imaged using fluorescence microscopy.[9]

Structure-Function Relationships and Signaling Pathways

The utility of non-sulfonated cyanine dyes in drug development and biological research often stems from their ability to be conjugated to targeting moieties, allowing for the visualization of specific biological processes.

Targeted Drug Delivery Visualization

A common application is the labeling of a drug or a targeting ligand (e.g., an antibody or peptide) to track its delivery to a specific site, such as a tumor. The cyanine dye acts as a reporter, and its fluorescence signal indicates the localization of the drug.

Toxicity and Safety Considerations

While cyanine dyes are invaluable research tools, it is important to consider their potential toxicity. Some cyanine dyes have demonstrated inherent cytotoxic effects, which can be influenced by factors such as the dye's structure, concentration, and the specific cell line being studied.[10] For instance, some heptamethine cyanine dyes have shown "dark toxicity" (toxicity in the absence of light), while others have been developed to minimize this effect.[11] The counterion paired with the cyanine dye can also modulate its toxicity.[12] In some cases, cyanine dye conjugates have exhibited selective toxicity towards cancer cells over non-cancerous cells.[10] Therefore, it is crucial to perform appropriate toxicity assays to evaluate the safety profile of any new cyanine dye-based conjugate intended for in vivo use.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 7. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Cy5 Dimethyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cy5 dimethyl, a non-sulfonated, far-red fluorescent cyanine (B1664457) dye. Understanding the solubility of this fluorophore is critical for its effective use in various applications, including bioconjugation, fluorescence microscopy, and flow cytometry. This document outlines quantitative solubility data for closely related Cy5 derivatives, detailed experimental protocols for solubility determination, and a standard workflow for preparing Cy5 dimethyl solutions for experimental use.

Core Concepts in Cy5 Dimethyl Solubility

Cy5 dimethyl is characterized by its hydrophobicity due to the absence of sulfonated groups. This chemical property dictates its high solubility in polar aprotic organic solvents and limited solubility in aqueous solutions. The choice of solvent is paramount for preparing stock solutions and ensuring the dye's optimal performance in labeling reactions and other applications. Inadequate dissolution can lead to dye aggregation, reduced fluorescence quantum yield, and inconsistent experimental results.

Quantitative Solubility Data

| Compound Name | Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) |

| Cy5 (triethylamine salt) | Ethanol, DMSO, DMF | ~30 | - |

| Cyanine 5, SE | DMSO, DMF | 75.39 | 100 |

| CY5 (Sulfo-Cyanine5) | Fresh DMSO | 100 | 152.25 |

Note: The molecular weight of Cy5 dimethyl differs from these derivatives, which will affect the molar concentration. It is always recommended to empirically determine the solubility for a specific application.

Experimental Protocol: Spectrophotometric Determination of Cy5 Dimethyl Solubility

This protocol outlines a method for the quantitative determination of Cy5 dimethyl solubility in an organic solvent of interest using UV-Visible spectrophotometry, based on the Beer-Lambert law.

Materials:

-

Cy5 dimethyl powder

-

Anhydrous solvent of interest (e.g., DMSO, DMF)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of Cy5 dimethyl powder (e.g., 1 mg).

-

Dissolve the powder in a known volume of the chosen organic solvent (e.g., 1 mL) to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing or sonication.

-

-

Generation of a Calibration Curve:

-

Perform a series of serial dilutions of the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of Cy5 (typically around 646 nm) using the spectrophotometer. Use the pure solvent as a blank.

-

Plot the absorbance values against the corresponding concentrations to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law (A = εbc).

-

-

Preparation of Saturated Solutions:

-

To determine the solubility limit, add an excess amount of Cy5 dimethyl powder to a known volume of the solvent in a vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Quantification of Solubilized Dye:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Use the equation of the linear regression from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of Cy5 dimethyl in the chosen solvent.

-

Workflows and Logical Relationships

The following diagrams illustrate key workflows related to the use of Cy5 dimethyl, from solution preparation to a typical bioconjugation application.

Conclusion

Cy5 dimethyl is a valuable fluorescent tool with excellent solubility in common organic solvents such as DMSO and DMF. While precise quantitative solubility values for Cy5 dimethyl are not widely published, data from closely related compounds suggest high solubility in the range of tens of mg/mL. For researchers and drug development professionals, the provided experimental protocol for spectrophotometric solubility determination offers a reliable method to ascertain the precise solubility in their solvent of choice. The outlined workflows for solution preparation and bioconjugation provide a clear guide for the practical application of this versatile fluorophore. Adherence to these guidelines will help ensure consistent and reproducible results in a wide array of fluorescence-based assays.

The Use of Cy5 Dimethyl for Instrument Calibration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Cy5 dimethyl as a fluorescent standard for instrument calibration. Accurate and reproducible fluorescence measurements are paramount in life sciences research and drug development. Instrument calibration is a critical step in ensuring data quality and comparability across different platforms and experimental runs. Cy5 dimethyl, a non-reactive and photostable cyanine (B1664457) dye, serves as an excellent tool for this purpose.

Introduction to Cy5 Dimethyl

Cy5 dimethyl is a non-sulfonated cyanine dye characterized by its bright fluorescence in the far-red region of the spectrum. Its key features include high molar absorptivity, a good quantum yield, and excellent solubility in organic solvents. As a non-reactive fluorophore, it is ideal for use in control experiments and for the calibration of various fluorescence-based instruments, including fluorometers, microplate readers, and flow cytometers. Its stable fluorescence output allows for the verification of instrument linearity, sensitivity, and performance over time.

Photophysical and Chemical Properties

The performance of a fluorescent standard is dictated by its photophysical and chemical characteristics. The following table summarizes the key quantitative data for Cy5 dimethyl.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 649 nm | [1] |

| Emission Maximum (λem) | ~662 - 670 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1] |

| Molecular Weight | ~419.0 g/mol | [1] |

| Solubility | Good in organic solvents (e.g., DMSO, DMF) | [2] |

Experimental Protocols

Detailed and consistent experimental protocols are essential for accurate instrument calibration. The following sections provide step-by-step methodologies for using Cy5 dimethyl to calibrate common laboratory instruments.

I. Preparation of Cy5 Dimethyl Stock and Working Solutions

Accurate preparation of standard solutions is the foundation of reliable instrument calibration.

Materials:

-

Cy5 dimethyl powder

-

High-purity dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

High-purity ethanol (B145695) or phosphate-buffered saline (PBS), pH 7.4

-

Amber microcentrifuge tubes or glass vials

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Spectrophotometer

Protocol:

-

Prepare a 1 mM Stock Solution:

-

Allow the Cy5 dimethyl powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out a precise amount of Cy5 dimethyl powder.

-

Dissolve the powder in high-purity DMSO or DMF to a final concentration of 1 mM. For example, dissolve 0.419 mg of Cy5 dimethyl in 1 mL of DMSO.

-

Vortex thoroughly until the dye is completely dissolved.

-

Store the stock solution in a tightly sealed amber vial at -20°C, protected from light.

-

-

Determine the Exact Concentration of the Stock Solution:

-

Dilute an aliquot of the 1 mM stock solution in ethanol to a concentration that gives an absorbance reading between 0.5 and 1.0 at the absorbance maximum (~649 nm). A 1:100 dilution is a good starting point.

-

Measure the absorbance of the diluted solution at the λmax using a spectrophotometer.

-

Calculate the precise concentration of the stock solution using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length) (where ε is the molar extinction coefficient and the path length is typically 1 cm).

-

-

Prepare Working Standard Solutions:

-

Perform serial dilutions of the accurately concentration-determined stock solution in the desired assay buffer (e.g., PBS or ethanol) to create a series of working standards.

-

The concentration range of the working standards should span the expected linear range of the instrument. A typical range might be from 1 nM to 1 µM.

-

Protect the working solutions from light and use them fresh for calibration.

-

Caption: Workflow for the preparation of Cy5 dimethyl calibration standards.

II. Calibration of a Fluorometer or Microplate Reader

This protocol describes the generation of a standard curve to calibrate the fluorescence intensity readings of a fluorometer or microplate reader.

Materials:

-

Calibrated fluorometer or microplate reader with appropriate filters or monochromators for Cy5 (Excitation: ~640 nm, Emission: ~670 nm)

-

Quartz cuvettes (for fluorometer) or black, clear-bottom 96-well plates (for plate reader)

-

Cy5 dimethyl working standard solutions

-

Assay buffer (the same buffer used for dilutions)

Protocol:

-

Instrument Setup:

-

Turn on the instrument and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation and emission wavelengths appropriate for Cy5 dimethyl.

-

Optimize the gain or sensitivity settings to ensure that the highest concentration standard is within the linear range of the detector and does not saturate it.

-

-

Measurement:

-

For Fluorometer:

-

Pipette the assay buffer into a cuvette to serve as a blank. Place the cuvette in the fluorometer and record the background fluorescence.

-

Sequentially measure the fluorescence intensity of each working standard, starting from the lowest concentration.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

-

For Microplate Reader:

-

Pipette replicate wells (e.g., triplicates) of the assay buffer (blank) and each working standard into the 96-well plate.

-

Measure the fluorescence intensity of the entire plate.

-

-

-

Data Analysis:

-

Subtract the average background fluorescence (from the blank) from the fluorescence intensity of each standard.

-

Plot the background-subtracted fluorescence intensity (y-axis) against the known concentration of the Cy5 dimethyl standards (x-axis).

-

Perform a linear regression analysis on the data points that fall within the linear range.

-

The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) represent the calibration curve for your instrument under the specific settings used. An R² value > 0.99 is desirable.

-

Caption: Experimental workflow for fluorometer or plate reader calibration.

III. Proposed Protocol for Flow Cytometer Calibration

While bead-based standards are common for flow cytometry, a soluble dye like Cy5 dimethyl can be used to assess instrument linearity and detector sensitivity. This proposed protocol is based on general principles of flow cytometer quality control.

Materials:

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Cy5.

-

Cy5 dimethyl working standard solutions (prepared in a sheath-fluid-compatible buffer like PBS).

-

Flow cytometry tubes.

-

Sheath fluid.

Protocol:

-

Instrument Setup:

-

Perform daily quality control procedures as recommended by the instrument manufacturer using standard beads.

-

Create a new experiment and select the appropriate laser and detector for Cy5 (e.g., APC or Cy5 channel).

-

Set the photomultiplier tube (PMT) voltage for the Cy5 channel to a starting value that allows for a wide dynamic range.

-

-

Measurement:

-

Run a tube containing only the assay buffer (blank) to determine the baseline electronic noise of the instrument. Adjust the threshold to exclude this noise from acquisition.

-

Sequentially run the Cy5 dimethyl working standard solutions, from the lowest to the highest concentration.

-

Acquire a sufficient number of events for each standard to obtain a stable median fluorescence intensity (MFI) (e.g., 10,000-50,000 events).

-

Ensure that the highest concentration standard does not lead to detector saturation. If it does, lower the PMT voltage and re-run the standards.

-

-

Data Analysis:

-

For each standard, create a histogram of the fluorescence intensity in the Cy5 channel.

-

Determine the Median Fluorescence Intensity (MFI) for each concentration.

-

Plot the MFI (y-axis) against the concentration of the Cy5 dimethyl standards (x-axis).

-

Perform a linear regression analysis to assess the linearity of the detector's response.

-

This data can be used to track the instrument's performance over time and to ensure consistency between experiments.

-

Caption: Logical flow for assessing flow cytometer performance with Cy5 dimethyl.

Data Presentation and Interpretation

All quantitative data from the calibration experiments should be meticulously recorded and presented in a clear and organized manner. The primary output of a calibration experiment is a standard curve. The key parameters to report from the linear regression are the slope, y-intercept, and the coefficient of determination (R²).

The slope of the calibration curve is a measure of the instrument's sensitivity. A steeper slope indicates a greater change in signal for a given change in concentration. The y-intercept should be close to zero, representing the signal of the blank. The R² value indicates how well the data fit the linear model, with a value closer to 1.0 signifying a better fit.

By performing these calibrations regularly, researchers can monitor the performance of their instruments over time. A significant change in the slope or R² value may indicate a problem with the instrument, such as a failing light source or a dirty optical component.

Stability and Handling of Cy5 Dimethyl

To ensure the accuracy and reproducibility of instrument calibration, proper handling and storage of Cy5 dimethyl are crucial.

-

Photostability: Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light. Protect stock and working solutions from light by using amber vials and minimizing exposure to ambient light during experiments.

-

Chemical Stability: Cy5 dimethyl is generally stable in organic solvents like DMSO and DMF when stored at low temperatures. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. The stability in aqueous buffers may be lower, so it is recommended to prepare aqueous working solutions fresh for each calibration.

-

Storage: Store the solid dye and stock solutions at -20°C or lower, desiccated, and protected from light.

By following the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can effectively utilize Cy5 dimethyl for the calibration of their fluorescence instruments, leading to more reliable and reproducible experimental data.

References

Methodological & Application

Application Notes and Protocols for Cy5 Protein Labeling

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Cy5 fluorescent dyes for protein labeling. It is important to distinguish between two common, yet distinct, methodologies: Cy5 labeling via N-hydroxysuccinimide (NHS) ester chemistry for fluorescence-based detection, and stable isotope dimethyl labeling for quantitative mass spectrometry.

Based on commercially available kits, a "Cy5 Protein Labeling Kit" employs an amine-reactive Cy5 NHS ester to covalently attach the fluorophore to proteins. Separately, dimethyl labeling is a widely used technique in quantitative proteomics that modifies peptides (derived from proteins) for mass spectrometric analysis. A single kit combining both Cy5 fluorophore attachment and the specific reductive amination chemistry of dimethyl labeling is not a standard commercially available product.

This guide will therefore detail the principles and protocols for the standard Cy5 NHS ester protein labeling workflow and provide a comprehensive overview of the stable isotope dimethyl labeling workflow for quantitative proteomics.

Section 1: Cy5 Protein Labeling via NHS Ester Chemistry

This technique is fundamental for preparing fluorescently labeled proteins for a wide range of applications, enabling sensitive detection and visualization.

Application Notes

Principle of Reaction: The most common method for Cy5 protein labeling involves the use of a Cy5 N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester reacts with primary amines (-NH2), which are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, to form a stable, covalent amide bond.[4][2][3] The reaction is most efficient at a slightly basic pH (8.3-9.0), where the amino groups are deprotonated and thus more nucleophilic.[4][1][2] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[4][2][5][6]

Key Applications: Cy5-labeled proteins are utilized in a multitude of biological assays and techniques:[5][7]

-

Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.[2][8]

-

Flow Cytometry (FACS): Identification and quantification of specific cell populations.[5][7]

-

Western Blotting & ELISA: Sensitive detection of target proteins.[5][7]

-

Immunofluorescence (IF) & Immunohistochemistry (IHC): Staining of cells and tissues.[5][7]

-

FRET (Förster Resonance Energy Transfer): Studying molecular interactions and conformational changes.[9]

Experimental Considerations and Optimization:

-

Protein Purity and Concentration: Proteins should be of high purity and free from amine-containing stabilizers.[3] For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[10] Labeling efficiency decreases at lower protein concentrations.[10][11]

-

Reaction Buffer: A buffer with a pH between 8.3 and 8.5, such as 0.1 M sodium bicarbonate, is optimal for the labeling reaction.[1][5][6]

-

Dye-to-Protein Molar Ratio: The optimal ratio varies depending on the protein and desired degree of labeling (DOL). A starting point is often a 5:1 to 20:1 molar excess of dye to protein.[2][12] Over-labeling can lead to fluorescence quenching and may affect protein function.[7][12]

-

Purification: After the labeling reaction, it is critical to remove unconjugated "free" dye to minimize background signal.[13] Spin column chromatography is a common and efficient method for this purification.[5][7][13] Other methods include size-exclusion chromatography and dialysis.[13]

Data Presentation

Table 1: Cy5 Dye Characteristics

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum (Ex) | ~646 - 650 nm | [5][7][14] |

| Emission Maximum (Em) | ~662 - 670 nm | [5][7][14] |

| Molecular Weight (NHS Ester) | ~667.55 g/mol | [14] |

| Recommended Storage | -20°C, protected from light | [6][14] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF |[2][5][7][14][15] |

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Range | Reference |

|---|---|---|

| Protein Concentration | 2 - 10 mg/mL | [10] |

| Reaction Buffer pH | 8.3 - 9.0 | [4][1][5][6] |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | [2][12] |

| Reaction Time | 1 hour | [5][7][6] |

| Reaction Temperature | Room Temperature |[5][7][6] |

Experimental Protocols

Protocol 1: Cy5 Labeling of Proteins using an NHS Ester

This protocol is a general guideline for labeling approximately 1 mg of protein.

Materials:

-

Protein of interest (1 mg at 5-10 mg/mL)

-

Cy5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[5][7][6]

-

Spin Desalting Columns

-

Elution Buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Microcentrifuge tubes

Procedure:

-

Protein Preparation: a. Ensure the protein is in an amine-free buffer (e.g., PBS, MES, HEPES). b. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[5][6] c. Adjust the protein concentration to 5-10 mg/mL in a volume not exceeding 100 µL.[5][7][6]

-

Cy5 Stock Solution Preparation: a. Immediately before use, reconstitute one vial of Cy5 NHS ester with 5-10 µL of anhydrous DMSO or DMF.[5][7][6] b. Mix thoroughly by pipetting up and down until the dye is completely dissolved.[5][7][6]

-

Labeling Reaction: a. Transfer 100 µL of the prepared protein solution to a microcentrifuge tube. b. Add the reconstituted Cy5 solution to the protein solution. Mix well by pipetting.[5][7] c. Incubate the reaction for 1 hour at room temperature on a rotary shaker or mixer, protected from light.[5][7][6][11] The total reaction volume should not exceed 110 µL.[5][7]

-

Purification of Labeled Protein (Spin Column Method): a. During the incubation, prepare a spin column by snapping off the bottom closure and placing it in a collection tube. b. Centrifuge at ~1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[5][7][13] c. Equilibrate the column by adding 150-200 µL of Elution Buffer and centrifuging at 1,500 x g for 1-2 minutes. Repeat this wash step at least two more times, discarding the flow-through each time.[5][13] d. After the final wash, transfer the column to a fresh collection tube. e. Carefully load the entire labeling reaction mixture (max. 110 µL) onto the center of the resin bed.[5][7] f. Centrifuge at 1,500 x g for 2 minutes to collect the eluate. The eluate contains the purified Cy5-labeled protein. The free, unreacted dye remains in the column resin.[5][7][13]

Protocol 2: Calculation of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for Cy5, ~650 nm (A650).[13]

-

Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Where:

-

CF is the correction factor for the Cy5 dye's absorbance at 280 nm (approx. 0.05).[13]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

-

Calculate Dye Concentration: Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL is typically between 2 and 4.[13]

-

Visualizations

Caption: Workflow for Cy5 NHS Ester Protein Labeling.

Caption: Amine-Reactive Labeling Chemistry.

Section 2: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

This chemical labeling strategy is designed for the accurate relative quantification of proteins using mass spectrometry. It is performed on peptides after protein extraction and enzymatic digestion.

Application Notes

Principle of Reaction: Stable isotope dimethyl labeling is based on the chemical reaction of reductive amination.[16][17] Primary amines on peptides (the N-terminus and the ε-amino group of lysine) react with formaldehyde (B43269) to form a Schiff base, which is then reduced by a reducing agent, typically sodium cyanoborohydride, to form a stable dimethylamine.[16] By using different stable isotope-labeled versions of formaldehyde (e.g., ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBD₃CN), distinct mass tags can be added to peptide populations from different samples.[17] This allows for multiplexing (comparing multiple samples simultaneously), as peptides from each sample will have a specific mass shift, while their chromatographic behavior remains nearly identical.[18][19][20]

Key Applications:

-

Quantitative Proteomics: Comparing global protein expression levels between different biological states (e.g., treated vs. untreated, diseased vs. healthy).[17]

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and acetylation.[16][17]

-

Protein-Protein Interaction Studies: Quantifying changes in protein complexes.

Experimental Considerations:

-

Starting Material: The labeling is performed on a peptide mixture obtained after proteolytic digestion (e.g., with trypsin) of the protein samples.

-

Reagents: The use of isotopically "light" (e.g., CH₂O and NaBH₃CN) and "heavy" (e.g., CD₂O and NaBD₃CN) reagents allows for differential labeling.[16]

-

Labeling Efficiency: Dimethyl labeling is known for its high labeling efficiency (often >99%) and cost-effectiveness.[16][21]

-

Mass Spectrometry Analysis: Labeled peptide samples are mixed and analyzed by LC-MS/MS. The relative abundance of a peptide from different original samples is determined by comparing the signal intensities of its isotopic forms in the mass spectrum.[18]

Data Presentation

Table 3: Common Reagent Combinations for Multiplex Dimethyl Labeling

| Channel | Formaldehyde | Reducing Agent | Mass Shift per Amine (Da) |

|---|---|---|---|

| Light | CH₂O | NaBH₃CN | +28 |

| Intermediate | CD₂O | NaBH₃CN | +32 |

| Heavy | ¹³CD₂O | NaBD₃CN | +36 |

Experimental Protocols

Protocol 3: General Workflow for Dimethyl Labeling of Peptides

This protocol outlines the general steps for a 2-plex dimethyl labeling experiment.

Materials:

-

Lyophilized peptide samples (from trypsin-digested proteins)

-

Labeling Buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, TEAB)

-

"Light" Labeling Reagent: 4% (v/v) CH₂O in water

-

"Heavy" Labeling Reagent: 4% (v/v) CD₂O in water

-

Reducing Agent: 600 mM NaBH₃CN in water (prepare fresh)

-

Quenching Solution: (e.g., 1% ammonia (B1221849) or 5% formic acid)

Procedure:

-

Peptide Reconstitution: Reconstitute two separate peptide samples (e.g., "Control" and "Treated") in Labeling Buffer.

-

Labeling Reaction: a. To the "Control" sample, add the "Light" Labeling Reagent. b. To the "Treated" sample, add the "Heavy" Labeling Reagent. c. Immediately add the Reducing Agent to both tubes. d. Vortex and incubate at room temperature for 1 hour.

-

Quenching: Stop the reaction by adding the Quenching Solution to both tubes.

-

Sample Combination and Cleanup: a. Combine the "Light" and "Heavy" labeled samples in a 1:1 ratio. b. Acidify the mixed sample (e.g., with formic acid). c. Desalt the combined peptide mixture using a C18 StageTip or similar solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the purified, labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides and quantify the relative peak intensities of the isotopic pairs.

Visualizations

Caption: Workflow for Quantitative Proteomics using Dimethyl Labeling.

Caption: Reductive Amination Chemistry for Dimethyl Labeling.

References

- 1. interchim.fr [interchim.fr]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 4. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 5. assaygenie.com [assaygenie.com]

- 6. abcam.com [abcam.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. benchchem.com [benchchem.com]

- 14. Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye. (CAS 1263093-76-0) | Abcam [abcam.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Cy5 in Immunofluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy5 in Immunofluorescence

Cyanine (B1664457) 5 (Cy5) is a bright, far-red fluorescent dye belonging to the cyanine family. Its excitation and emission maxima are in the far-red region of the spectrum, which is advantageous for immunofluorescence applications. This spectral profile helps to minimize the interference from autofluorescence commonly found in biological samples, which is more prominent in the blue and green spectral regions. Consequently, using Cy5 often leads to a higher signal-to-noise ratio and clearer images.

It is important to distinguish between different forms of Cy5. "Cy5 dimethyl" is a non-reactive version of the dye, making it unsuitable for labeling antibodies in standard immunofluorescence protocols. Instead, it can be used for control experiments or instrument calibration. For antibody conjugation, a reactive form of the dye, such as Cy5 N-hydroxysuccinimide (NHS) ester, is required. This form readily reacts with primary amines on proteins, like the lysine (B10760008) residues on antibodies, to form a stable covalent bond.

Cy5-conjugated antibodies are compatible with various fluorescence microscopy techniques, including widefield, confocal, and super-resolution microscopy.

Data Presentation: Quantitative Properties of Cy5

The performance of Cy5 as a fluorescent label is characterized by several key quantitative parameters. It's important to note that these properties, particularly the quantum yield, can be influenced by conjugation to a biomolecule and the degree of labeling (DOL).

| Property | Value (Unconjugated Sulfo-Cy5) | Value (Antibody-Conjugated Cy5) | Notes |

| Excitation Maximum (λex) | ~646 nm[1] | ~650 nm | Can be efficiently excited by 633 nm or 647 nm laser lines. |

| Emission Maximum (λem) | ~662 nm[1] | ~670 nm | Emits in the far-red region of the spectrum. |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1] | Varies with DOL | A high extinction coefficient indicates strong light absorption. |

| Quantum Yield (Φ) | ~0.27[2] | Highly dependent on DOL | Over-labeling can lead to significant fluorescence quenching.[3] |

| Fluorescence Lifetime (τ) | ~1 ns (in solution)[4] | Can increase upon conjugation[4] | The time a molecule stays in an excited state before emitting a photon. |

Comparison with a Common Alternative Fluorophore

| Feature | Cy5 | Alexa Fluor 647 | Key Considerations |

| Relative Fluorescence | Prone to self-quenching at high DOLs[3] | Less susceptible to self-quenching, often resulting in brighter conjugates[5] | The degree of labeling is a critical factor for optimal brightness. |

| Photostability | Moderate; less resistant to photobleaching[5] | High; more photostable, allowing for longer exposure times[5] | Important for applications requiring prolonged imaging. |

Experimental Protocols

Protocol 1: Conjugation of Cy5 NHS Ester to an Antibody

This protocol outlines the steps for labeling an antibody with an amine-reactive Cy5 NHS ester.

Materials:

-

Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

Cy5 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.

-

Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Bring the antibody solution to room temperature.

-

Add the Cy5 stock solution to the antibody solution. A molar ratio of 10-20 moles of dye per mole of protein is a common starting point, but this should be optimized for each antibody.

-